molecular formula C12H18ClNS B13814776 ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- CAS No. 63918-04-7

ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL-

Cat. No.: B13814776
CAS No.: 63918-04-7
M. Wt: 243.80 g/mol
InChI Key: CYZPPNZUOVYZGC-UHFFFAOYSA-N
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Description

ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- is an organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- involves its interaction with molecular targets and pathways in biological systems. Thiophene derivatives, including this compound, often act as voltage-gated sodium channel blockers and exhibit various pharmacological effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- can be compared with other similar compounds, such as 2-Chlorophenethylamine and other thiophene derivatives . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action. The uniqueness of ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- lies in its specific substitution pattern and the resulting pharmacological properties.

Biological Activity

Ethylamine, 2-(o-chlorophenyl)thio-N,N-diethyl- is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a thioether functional group with an ethylamine backbone and an o-chlorophenyl substituent. The synthesis typically involves the reaction of diethylamine with 2-chlorothiophenol under controlled conditions to yield the desired thioether.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various thioether compounds, including those similar to ethylamine, 2-(o-chlorophenyl)thio-N,N-diethyl-. For instance, a series of thioamide derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 µM to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (µM)Bacterial Strain
Compound A5.64S. aureus
Compound B8.33E. coli
Compound C11.29S. typhi

2. Antifungal Activity

In addition to antibacterial effects, thioether compounds have shown antifungal activity. The antifungal properties of ethylamine derivatives were assessed against common fungal strains.

  • MIC values for related compounds against Candida albicans ranged from 16.69 µM to 78.23 µM .
CompoundMIC (µM)Fungal Strain
Compound D16.69C. albicans
Compound E56.74Fusarium oxysporum

3. Anticancer Activity

Thioether compounds have also been studied for their anticancer potential. Research indicates that certain derivatives can inhibit cancer cell proliferation effectively.

  • A study demonstrated that some thioamide derivatives exhibited cytotoxicity against U937 human leukemia cells with IC50 values in the low micromolar range .

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study of various thioether compounds, ethylamine derivatives were evaluated for their antibacterial efficacy against multi-drug resistant strains of bacteria. The results indicated that modifications in the phenyl ring significantly influenced antibacterial potency.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of halogen substituents on the aromatic ring enhanced biological activity across several tested strains . This finding is crucial for guiding future synthetic efforts aimed at optimizing the efficacy of ethylamine derivatives.

Properties

CAS No.

63918-04-7

Molecular Formula

C12H18ClNS

Molecular Weight

243.80 g/mol

IUPAC Name

2-(2-chlorophenyl)sulfanyl-N,N-diethylethanamine

InChI

InChI=1S/C12H18ClNS/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3

InChI Key

CYZPPNZUOVYZGC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1=CC=CC=C1Cl

Origin of Product

United States

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